3-amino-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide

Drug Discovery Medicinal Chemistry Physicochemical Profiling

3-Amino-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide (CAS 1082387-71-0; molecular formula C15H10F2N2O2; MW 288.25 g/mol) belongs to the class of 3-aminobenzofuran-2-carboxamides, a scaffold widely exploited in kinase inhibitor and anticancer agent discovery. The compound features a 3,4-difluorophenyl amide moiety, which imparts distinct physicochemical properties relative to other N-aryl analogs, including an XLogP3 of 3.6, a topological polar surface area (TPSA) of 68.3 Ų, and a hydrogen bond acceptor count of 5.

Molecular Formula C15H10F2N2O2
Molecular Weight 288.25 g/mol
CAS No. 1082387-71-0
Cat. No. B1517028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide
CAS1082387-71-0
Molecular FormulaC15H10F2N2O2
Molecular Weight288.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=C(C=C3)F)F)N
InChIInChI=1S/C15H10F2N2O2/c16-10-6-5-8(7-11(10)17)19-15(20)14-13(18)9-3-1-2-4-12(9)21-14/h1-7H,18H2,(H,19,20)
InChIKeyWHYMWXGRPGDNSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide (CAS 1082387-71-0): Procurement-Relevant Identity and Physicochemical Benchmarking


3-Amino-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide (CAS 1082387-71-0; molecular formula C15H10F2N2O2; MW 288.25 g/mol) belongs to the class of 3-aminobenzofuran-2-carboxamides, a scaffold widely exploited in kinase inhibitor and anticancer agent discovery. The compound features a 3,4-difluorophenyl amide moiety, which imparts distinct physicochemical properties relative to other N-aryl analogs, including an XLogP3 of 3.6, a topological polar surface area (TPSA) of 68.3 Ų, and a hydrogen bond acceptor count of 5 [1][2]. These parameters position it as a moderately lipophilic, low-TPSA benzofuran-2-carboxamide congener with favorable characteristics for intracellular target engagement and blood–brain barrier penetration, distinguishing it from the parent scaffold 3-aminobenzofuran-2-carboxamide (CAS 54802-10-7; XLogP 1.4; TPSA 82.2 Ų) .

Why 3-Amino-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide Cannot Be Replaced by Generic Benzofuran-2-carboxamides: Physicochemical and Biological Selectivity Risks


The benzofuran-2-carboxamide chemotype spans a wide range of N-aryl substitution patterns, each conferring distinct lipophilicity, polar surface area, and hydrogen-bonding capacity. The 3,4-difluorophenyl group in the target compound elevates XLogP to 3.6 and reduces TPSA to 68.3 Ų, a combination that significantly favors passive membrane permeability and potential CNS penetration compared to the parent 3-aminobenzofuran-2-carboxamide (XLogP 1.4; TPSA 82.2 Ų) [1]. Furthermore, the specific 3,4-difluoro substitution pattern has been associated with enhanced binding to EGFR-mutant kinases in preliminary in vitro studies, whereas other N-aryl analogs (4-fluorophenyl, 4-chlorophenyl, 4-methoxyphenyl) exhibit different electronic profiles and potentially divergent target selectivity [2]. Simple substitution with a different N-aryl congener risks both altered pharmacokinetic behavior and loss of desired target engagement, undermining reproducibility in cellular assays and in vivo models.

Product-Specific Quantitative Differentiation Evidence for 3-Amino-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide


Enhanced Lipophilicity Relative to Parent Scaffold: XLogP 3.6 vs 1.4 for 3-Aminobenzofuran-2-carboxamide

The target compound demonstrates an XLogP of 3.6, a 2.2 log-unit increase over the unsubstituted scaffold 3-aminobenzofuran-2-carboxamide (XLogP 1.4) according to PubChem and Chemsrc data [1]. This elevated lipophilicity is attributable to the 3,4-difluorophenyl amide substituent, which introduces two electron-withdrawing fluorine atoms, increasing hydrophobicity without violating Lipinski's parameters.

Drug Discovery Medicinal Chemistry Physicochemical Profiling

Reduced Topological Polar Surface Area: 68.3 vs 82.2 Ų for 3-Aminobenzofuran-2-carboxamide

The target compound has a TPSA of 68.3 Ų, 13.9 Ų lower than the parent scaffold 3-aminobenzofuran-2-carboxamide (TPSA 82.2 Ų) [1]. A TPSA value below 70 Ų is generally associated with favorable passive blood-brain barrier permeation, whereas the parent scaffold's TPSA exceeds 80 Ų, placing it in a range where CNS penetration is often suboptimal.

ADME Prediction Blood-Brain Barrier Physicochemical Profiling

Increased Hydrogen Bond Acceptor Count: 5 vs 3 for 3-Aminobenzofuran-2-carboxamide

The target compound possesses 5 hydrogen bond acceptor sites versus 3 for the parent scaffold 3-aminobenzofuran-2-carboxamide [1]. The two additional acceptor sites originate from the fluorine atoms of the 3,4-difluorophenyl ring, which can engage in weak hydrogen-bonding interactions (C–F···H-X) and multipolar interactions with protein targets. This enhanced acceptor profile provides a larger pharmacophoric footprint for kinase ATP-binding pocket engagement without increasing hydrogen bond donor count (constant at 2).

Ligand-Target Interaction Medicinal Chemistry Structure-Activity Relationship

Retained Conformational Rigidity Despite Increased Molecular Weight: 2 vs 1 Rotatable Bonds for Unsubstituted Scaffold

Despite a molecular weight increase of 112.08 Da (288.25 g/mol vs 176.17 g/mol for 3-aminobenzofuran-2-carboxamide), the target compound retains only 2 rotatable bonds compared to 1 in the parent scaffold [1]. This indicates that the 3,4-difluorophenyl substitution introduces substantial hydrophobic bulk without proportionally increasing conformational entropy. Low rotatable bond counts are correlated with improved oral bioavailability and stronger binding affinity due to reduced entropic penalty upon target binding.

Drug Design Entropic Binding Conformational Analysis

Preliminary EGFR-Mutant Cancer Cell Line Activity Suggests Targeted Kinase Modulation

In vitro studies indicate that the target compound exhibits potent activity against cancer cell lines harboring mutations in the epidermal growth factor receptor (EGFR) pathway, with reported IC50 values in the micromolar range against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, comparable to doxorubicin [1][2]. Although direct comparator data for N-aryl analogs in identical assay conditions are not available, this EGFR-associated cytotoxicity profile is consistent with the compound's optimized lipophilicity and hydrogen-bonding capacity, which facilitate interactions with the EGFR ATP-binding cleft.

Oncology Kinase Inhibition Precision Medicine

Recommended Scientific and Industrial Application Scenarios for 3-Amino-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide


CNS-Penetrant Kinase Inhibitor Lead Discovery

The compound's XLogP of 3.6 and TPSA of 68.3 Ų place it within the empirically favorable range for blood-brain barrier penetration, distinguishing it from the more polar parent scaffold (XLogP 1.4, TPSA 82.2 Ų) [1]. Procurement teams focused on brain-penetrant kinase inhibitor programs—particularly those targeting EGFR-mutant glioblastoma or brain-metastatic cancers—should prioritize this compound over less lipophilic benzofuran-2-carboxamide analogs, as its physicochemical profile predicts superior CNS exposure while maintaining hydrogen-bonding capacity for kinase ATP-site engagement.

Structure-Guided Fragment Elaboration with Pre-organized Conformational Rigidity

With only 2 rotatable bonds despite a molecular weight of 288.25 g/mol, the compound offers a rigid, pre-organized scaffold suitable for fragment-based drug design and structure-guided optimization [1]. The 3,4-difluorophenyl group provides additional hydrophobic contacts and hydrogen-bond acceptor sites (total 5) without introducing conformational flexibility that would incur entropic penalties upon target binding. This makes the compound an attractive advanced intermediate for medicinal chemistry campaigns where maintaining binding thermodynamics is critical.

EGFR-Dependent Cancer Cell Line Screening and MOA Studies

The compound has demonstrated in vitro cytotoxicity in the micromolar range against MCF-7 and HeLa cell lines, with activity associated with EGFR pathway modulation [2]. Research groups conducting mechanistic studies of EGFR-driven oncogenesis or performing cell-line sensitivity profiling can utilize this compound as a structurally defined chemical probe. Its distinct 3,4-difluorophenyl amide substitution pattern offers a differentiated tool for SAR studies relative to mono-fluoro, chloro, or methoxy N-aryl analogs, whose target engagement profiles are less well characterized.

Kinase Panel Profiling and Selectivity Assessment

Given the benzofuran-2-carboxamide scaffold's recognized utility in kinase inhibition and the compound's optimized acceptor count (5 vs 3 for parent scaffold), the molecule is a strong candidate for broad-panel kinase profiling to identify selective kinase targets [1]. The 3,4-difluorophenyl moiety may confer selectivity advantages over analog series with different halogen substitution patterns, enabling the discovery of isoform-selective inhibitors for kinases where polypharmacology is undesirable.

Quote Request

Request a Quote for 3-amino-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.